Cas no 1009782-12-0 (2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid)

2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid is a sulfonamide derivative characterized by its benzenesulfonamide core substituted with methyl groups at the 3- and 4-positions and a propanoic acid moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of the sulfonamide group enhances its utility in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators. Its structural features, including the carboxylate functionality, allow for further derivatization, making it a versatile building block. The compound is typically handled under standard laboratory conditions, with attention to stability and compatibility in synthetic applications.
2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid structure
1009782-12-0 structure
Product name:2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid
CAS No:1009782-12-0
MF:C11H15NO4S
MW:257.30610203743
CID:3084478

2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(3,4-dimethylphenyl)sulfonyl]amino}propanoic acid
    • 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid

Computed Properties

  • Exact Mass: 257.072179g/mol
  • Monoisotopic Mass: 257.072179g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 91.8Ų
  • Molecular Weight: 257.31g/mol

2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292259-250mg
2-(3,4-Dimethylbenzenesulfonamido)propanoic acid
1009782-12-0 95%
250mg
¥651 2023-04-17
A2B Chem LLC
AV24609-250mg
2-(3,4-dimethylbenzenesulfonamido)propanoic acid
1009782-12-0 95%
250mg
$132.00 2024-04-20
Aaron
AR019K7H-1g
2-(3,4-dimethylbenzenesulfonamido)propanoic acid
1009782-12-0 95%
1g
$377.00 2025-02-08
Aaron
AR019K7H-50mg
2-(3,4-dimethylbenzenesulfonamido)propanoic acid
1009782-12-0 95%
50mg
$83.00 2025-02-08
Aaron
AR019K7H-2.5g
2-(3,4-dimethylbenzenesulfonamido)propanoic acid
1009782-12-0 95%
2.5g
$717.00 2023-12-16
1PlusChem
1P019JZ5-10g
2-(3,4-dimethylbenzenesulfonamido)propanoic acid
1009782-12-0 95%
10g
$1423.00 2023-12-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292259-1g
2-(3,4-Dimethylbenzenesulfonamido)propanoic acid
1009782-12-0 95%
1g
¥1800 2023-04-17
TRC
B430203-100mg
2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid
1009782-12-0
100mg
$ 95.00 2022-06-07
TRC
B430203-50mg
2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid
1009782-12-0
50mg
$ 50.00 2022-06-07
A2B Chem LLC
AV24609-500mg
2-(3,4-dimethylbenzenesulfonamido)propanoic acid
1009782-12-0 95%
500mg
$220.00 2024-04-20

2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid Related Literature

Additional information on 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid

Introduction to 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid (CAS No. 1009782-12-0)

2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1009782-12-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates a sulfonamide functional group linked to a propanoic acid moiety, with the aromatic ring substituted with two methyl groups at the 3 and 4 positions. Such structural features contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.

The sulfonamide group, characterized by the -SO₂NH₂ moiety, is a pivotal pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The presence of the aromatic ring in 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid enhances its lipophilicity and solubility, factors that are critical for drug absorption and distribution within biological systems. Additionally, the propanoic acid side chain introduces a carboxylate functionality, which can participate in hydrogen bonding and ionic interactions, further modulating the compound's biological activity.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of pharmacological effects. These compounds have been investigated for their potential applications in treating various diseases, including infections, inflammatory disorders, and even certain types of cancer. The structural diversity of sulfonamides allows for extensive modifications, enabling researchers to fine-tune their properties for specific therapeutic purposes. For instance, derivatives with enhanced metabolic stability or targeted receptor binding have been developed to improve drug efficacy and reduce side effects.

2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique structural features make it suitable for further derivatization to create compounds with tailored biological activities. Researchers have explored its potential in inhibiting bacterial enzymes by mimicking natural substrates or in modulating signaling pathways involved in inflammation. The methyl substitution on the aromatic ring may also influence the compound's electronic properties, affecting its interaction with biological targets.

The synthesis of 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of 3,4-dimethylaniline or its derivatives, followed by sulfonation and subsequent reaction with propyl halides or carboxylic acid derivatives to introduce the sulfonamide and carboxylate functionalities. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance reaction efficiency and selectivity.

The pharmacological evaluation of 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with bacterial metabolism, suggesting its potential as an antimicrobial agent. Furthermore, preliminary data indicate that it may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. These findings underscore the compound's therapeutic promise and justify further investigation into its mechanisms of action.

The development of new drug candidates relies heavily on robust analytical techniques to characterize their chemical structure and assess their purity. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used methods for analyzing 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid. These techniques provide detailed information about the compound's molecular structure, purity profile, and impurity identification, ensuring that it meets stringent pharmaceutical standards before advancing to preclinical or clinical trials.

The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid. Molecular modeling studies can predict how this compound interacts with biological targets at the atomic level, providing insights into its binding affinity and mode of action. Such simulations help researchers optimize its structure for improved efficacy while minimizing potential side effects. Additionally, virtual screening techniques can identify new derivatives with enhanced properties based on existing data.

As research progresses, the applications of 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid are expected to expand beyond traditional pharmaceuticals. Its unique chemical properties make it a versatile building block for designing novel materials with specialized functions. For example, sulfonamide-based polymers have been explored for use in biodegradable scaffolds for tissue engineering or as smart materials that respond to environmental stimuli. The adaptability of this compound underscores its significance not only in medicine but also in advanced material science.

The future direction of research on 2-(3,4-Dimethylbenzenesulfonamido)propanoic Acid will likely focus on improving synthetic methodologies to enhance scalability and cost-effectiveness. Additionally, exploring new derivatives through structure-activity relationship (SAR) studies will be crucial for identifying compounds with superior therapeutic profiles. Collaborative efforts between academic institutions,pharmaceutical companies,and biotechnology firms will be essential to translate laboratory findings into clinical applications that benefit patients worldwide.

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